1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

Description

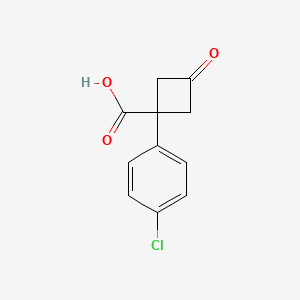

1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a 4-chlorophenyl group and a carboxylic acid substituent at position 1, along with a ketone (oxo) group at position 3.

Properties

Molecular Formula |

C11H9ClO3 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H9ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |

InChI Key |

QJMDZOUONIHIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC1(C2=CC=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Starting Materials : Common starting materials include 3-oxocyclobutane-1-carboxylic acid, which can be further modified to introduce the 4-chlorophenyl group.

- Reagents : Key reagents may include Grignard reagents for introducing the phenyl group, chlorinating agents for introducing the chlorine atom, and various solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Synthesis Pathways

Grignard Reaction : This involves reacting a suitable precursor with a Grignard reagent to introduce the phenyl group. For example, starting with 3-oxocyclobutane-1-carboxylic acid, a Grignard reaction can be used to add a methyl group, followed by further modification to introduce the 4-chlorophenyl group.

Chlorination and Coupling Reactions : Once the phenyl group is introduced, chlorination can be achieved using chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas. Coupling reactions, such as Suzuki or Heck reactions, can also be employed to introduce the 4-chlorophenyl moiety.

Detailed Synthesis Protocol

Preparation of 3-Oxocyclobutane-1-carboxylic acid

This compound is a crucial intermediate and can be prepared using methods described in patents like CN101555205B, which involves the reaction of 5,8-dioxy spiral shell octane-2,2-diethyl dicarboxylate with hydrochloric acid.

Introduction of the 4-Chlorophenyl Group

-

- Reagents : 3-oxocyclobutane-1-carboxylic acid, methylmagnesium chloride, THF.

- Conditions : Cool to -32°C, add Grignard reagent dropwise, warm to room temperature, quench with acid.

-

- Reagents : N-chlorosuccinimide (NCS), DCM.

- Conditions : Room temperature, stir for several hours.

Coupling Reaction (if necessary) :

- Reagents : 4-Chlorophenylboronic acid, palladium catalyst, base.

- Conditions : Reflux in a solvent like toluene or DME.

Final Steps

After introducing the 4-chlorophenyl group, the compound may undergo further purification steps such as recrystallization or chromatography to achieve high purity.

Data and Findings

Yield and Purity

The yield and purity of the final product can vary significantly based on the specific conditions and reagents used. Generally, careful optimization of reaction conditions is necessary to achieve high yields and purity.

Spectroscopic Analysis

- NMR Spectroscopy : Useful for confirming the structure and purity of the compound. Expected signals include those corresponding to the cyclobutane ring and the aromatic protons of the 4-chlorophenyl group.

- Mass Spectrometry : Provides molecular weight confirmation, helping to ensure the correct introduction of the 4-chlorophenyl group.

Table: Synthesis Conditions

| Step | Reagents | Conditions | Yield/Purity |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium chloride, THF | -32°C to room temperature | 30-50% |

| Chlorination | NCS, DCM | Room temperature | 70-90% |

| Coupling Reaction | 4-Chlorophenylboronic acid, Pd catalyst | Reflux in toluene/DME | 60-80% |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid

- Structural Difference : The 4-chlorophenyl group is replaced with a 4-methoxyphenyl group (electron-donating methoxy vs. electron-withdrawing chloro).

- Purity: 99.78% (HPLC), confirmed by $ ^1H $ NMR .

- Molecular Formula : $ \text{C}{12}\text{H}{12}\text{O}_4 $, MW : 220.22 .

(b) 1-(4-Chloro-2-fluorophenyl)-3-oxocyclobutane-1-carboxylic Acid

- Structural Difference : Addition of a fluorine atom at position 2 of the phenyl ring.

- Molecular Formula : $ \text{C}{11}\text{H}8\text{ClFO}_3 $, MW : 242.63 .

Modifications to the Cyclobutane Ring

(a) 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid

- Structural Difference : Lacks the 3-oxo group.

- Impact :

- Molecular Formula : $ \text{C}{11}\text{H}{11}\text{ClO}_2 $, MW : 210.65 .

(b) 1-(4-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

- Structural Difference : Replaces the 3-oxo group with a methyl group.

- Impact :

- The methyl group introduces steric hindrance and lipophilicity, which could affect binding affinity in biological systems.

- Molecular Formula : $ \text{C}{12}\text{H}{13}\text{ClO}_2 $, MW : 224.68 .

(c) 1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic Acid

- Structural Difference : Substitutes the 3-oxo group with a hydroxyl group and adds fluorine at position 4 of the phenyl ring.

- Impact :

- The hydroxyl group increases hydrophilicity and enables hydrogen bonding, contrasting with the ketone’s electrophilic character.

- Molecular Formula : $ \text{C}{11}\text{H}{10}\text{ClFO}_3 $, MW : 244.64 .

Positional Isomerism and Heterocyclic Modifications

(a) 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

- Structural Difference : Chlorine at position 3 of the phenyl ring instead of position 4.

- Impact :

- Altered steric and electronic effects due to meta-substitution may influence reactivity in coupling reactions or drug-receptor interactions.

- Molecular Formula : $ \text{C}{12}\text{H}{13}\text{ClO}_2 $, MW : 224.69 .

(b) 1-(5-Chloro-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic Acid

- Structural Difference : Hydroxyl group at position 2 and chlorine at position 5 of the phenyl ring.

- Impact :

- The hydroxyl group enhances solubility and introduces pH-dependent ionization, while chlorine’s position affects resonance effects.

- Molecular Formula : $ \text{C}{11}\text{H}9\text{ClO}_4 $, MW : 252.64 (calculated) .

Biological Activity

1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

Chemical Structure and Properties

The molecular formula of this compound is CHClO. The compound features a cyclobutane ring with a carboxylic acid functional group and a para-chlorophenyl substituent, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antitumor, antibacterial, and enzyme inhibition properties. The presence of the chlorophenyl group is often associated with enhanced pharmacological effects.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of cyclobutane carboxylic acids, revealing that certain analogs exhibited moderate cytotoxicity against cancer cell lines. Specifically, this compound has been evaluated for its potential as an antitumor agent, showing promising results in preliminary assays .

Cytotoxicity Studies

Table 1 summarizes the cytotoxicity data for this compound against various cancer cell lines:

These values indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting a selective action that warrants further investigation.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Research suggests that compounds with similar structures can activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation .

Case Study 1: Antitumor Efficacy

In a controlled study, researchers synthesized several derivatives of cyclobutanecarboxylic acids to evaluate their antitumor efficacy. Among these, this compound was found to significantly inhibit tumor growth in xenograft models, demonstrating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. Results indicated that it effectively inhibited enzymes such as carbonic anhydrase and matrix metalloproteinases, which are crucial for tumor progression and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions such as Friedel-Crafts acylation or Michael addition, followed by cyclization. For example, Friedel-Crafts acylation using maleic anhydride and chlorobenzene derivatives can introduce the oxo group, while cyclization steps require precise temperature control (e.g., reflux in anhydrous dichloromethane). Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), stoichiometry, and reaction time. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) is critical for purity validation. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity by verifying cyclobutane ring protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Mass spectrometry (MS) provides molecular weight confirmation. Cross-referencing with literature spectra ensures accuracy .

Q. What are the key challenges in characterizing the cyclobutane ring system?

- Methodological Answer : The strained cyclobutane ring introduces conformational rigidity, complicating NMR interpretation. Variable-temperature NMR can resolve overlapping signals by exploiting temperature-dependent shifts. X-ray crystallography (single-crystal analysis) is definitive for confirming ring geometry and substituent orientations .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., amidation). Steric hindrance from the para-substituted aryl group slows reactions at the cyclobutane ring. Computational modeling (DFT calculations) can predict reactive sites, while kinetic studies under varying substituents (e.g., replacing Cl with F) reveal electronic effects .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. solid state. For example, NMR may average signals for rapidly interconverting conformers, while X-ray structures show static geometries. Combining 2D NMR (COSY, NOESY) with cryocrystallography (≤100 K) minimizes thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies improve biological targeting?

- Methodological Answer : Systematic substitution of the chlorophenyl group (e.g., replacing Cl with Br, CF₃) or modifying the oxo group to thioether/sulfone derivatives can enhance binding affinity. In vitro assays (e.g., enzyme inhibition) paired with molecular docking identify critical interactions. For instance, cyclopropane analogs show reduced steric strain, altering pharmacokinetic profiles .

Q. What are the best practices for stabilizing this compound under experimental conditions?

- Methodological Answer : The compound is prone to hydrolysis at the β-keto acid moiety. Storage under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., DMSO-d6) prevents degradation. Lyophilization improves solid-state stability. Real-time stability studies using accelerated aging (40°C/75% RH) validate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.